2-(Benzyloxy)-5-bromo-3-methylpyridine
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Overview
Description
“2-(Benzyloxy)-5-bromo-3-methylpyridine” is likely a brominated derivative of 2-benzyloxypyridine . The benzyloxy group is a common protecting group in organic chemistry, often used due to its stability and ease of removal .
Synthesis Analysis
While specific synthesis methods for “2-(Benzyloxy)-5-bromo-3-methylpyridine” are not available, similar compounds such as 2-benzyloxypyridine have been synthesized and used as reagents for the synthesis of benzyl ethers and esters .Chemical Reactions Analysis
The chemical reactivity of “2-(Benzyloxy)-5-bromo-3-methylpyridine” would likely be influenced by the electron-withdrawing bromine atom and the electron-donating benzyloxy and methyl groups. The benzyloxy group could potentially undergo reactions such as cleavage or substitution .Scientific Research Applications
Synthesis of Piperazines and Piperidines : 2-(Benzyloxy)-5-bromo-3-methylpyridine derivatives have been used in the asymmetric synthesis of piperazines and piperidines, which are important scaffolds in medicinal chemistry (Micouin et al., 1994).
Benzylation of Alcohols : This compound has been utilized in the benzylation of alcohols, forming benzyl ethers, which are key intermediates in the production of various organic compounds (Poon & Dudley, 2006).
Synthesis of Novel Pyridine Derivatives : It has been employed in the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions, which are significant in the development of new pharmaceuticals and materials (Ahmad et al., 2017).
Synthesis of Schiff Base Compounds : The compound has been used in synthesizing Schiff base compounds, which are known for their application in various fields such as coordination chemistry and catalysis (Wang et al., 2008).
Safety And Hazards
properties
IUPAC Name |
5-bromo-3-methyl-2-phenylmethoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQUGOYFVFTNMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744592 |
Source
|
Record name | 2-(Benzyloxy)-5-bromo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-bromo-3-methylpyridine | |
CAS RN |
1289270-73-0 |
Source
|
Record name | 2-(Benzyloxy)-5-bromo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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